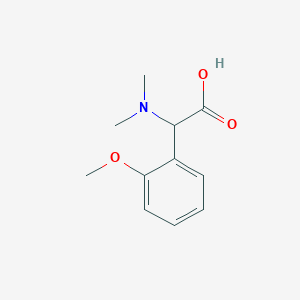
5-(3-Carboxyphenyl)furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Carboxyphenyl)furan-2-carboxylic acid is an organic compound characterized by a furan ring substituted with a carboxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Carboxyphenyl)furan-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzoic acid and furan-2-carboxylic acid.
Coupling Reaction: A Suzuki coupling reaction is often employed to couple the 3-bromobenzoic acid with furan-2-boronic acid in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as toluene or DMF (dimethylformamide) at elevated temperatures.
Hydrolysis: The resulting ester intermediate is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. Optimizations such as continuous flow reactions and the use of more efficient catalysts can enhance yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Carboxyphenyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carboxyl groups can be reduced to form the corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in THF (tetrahydrofuran).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (using nitric acid and sulfuric acid).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 5-(3-Hydroxyphenyl)furan-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(3-Carboxyphenyl)furan-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its carboxyl groups make it a suitable candidate for conjugation with biomolecules.
Medicine
Potential medicinal applications include the development of new drugs. The compound’s structure can be modified to enhance its biological activity and selectivity towards specific targets.
Industry
In the industrial sector, this compound can be used in the production of polymers and other advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes.
Mecanismo De Acción
The mechanism of action of 5-(3-Carboxyphenyl)furan-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The carboxyl groups can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carboxylic acid: Lacks the carboxyphenyl group, making it less versatile in certain reactions.
3-Carboxyphenylboronic acid: Contains a boronic acid group instead of a furan ring, leading to different reactivity.
5-(4-Methoxycarbonylphenyl)furan-2-carboxylic acid: Similar structure but with a methoxycarbonyl group, affecting its chemical properties.
Uniqueness
5-(3-Carboxyphenyl)furan-2-carboxylic acid is unique due to the presence of both a furan ring and a carboxyphenyl group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry.
Propiedades
Número CAS |
874999-57-2 |
|---|---|
Fórmula molecular |
C12H8O5 |
Peso molecular |
232.19 g/mol |
Nombre IUPAC |
5-(3-carboxyphenyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C12H8O5/c13-11(14)8-3-1-2-7(6-8)9-4-5-10(17-9)12(15)16/h1-6H,(H,13,14)(H,15,16) |
Clave InChI |
IBQCYMBXLOYXCL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B12116706.png)

amine](/img/structure/B12116719.png)

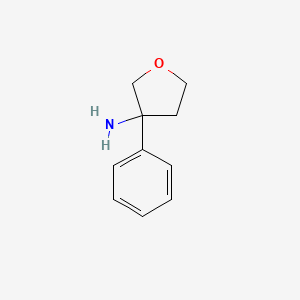
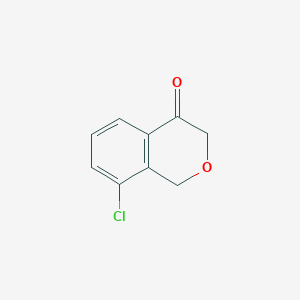
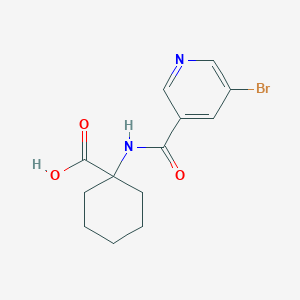
![5,7,11-trihydroxy-9-(hydroxymethyl)-4,4,11b-trimethyl-2,3,8,9-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-6-one](/img/structure/B12116767.png)
![3-(3-Benzyl-1,2,4-thiadiazol-5-yl)-6-[(4-bromophenyl)sulfanyl]pyridazine](/img/structure/B12116774.png)
![4-Thiazoleacetic acid, 2-[2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl]-](/img/structure/B12116776.png)
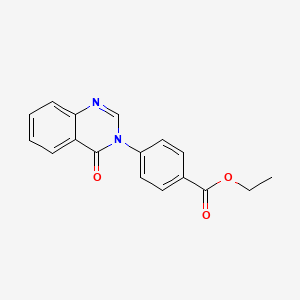
![1-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12116781.png)

